molecular formula C20H21NO3S B11417094 N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N,4-diphenylbutanamide

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N,4-diphenylbutanamide

Cat. No.: B11417094
M. Wt: 355.5 g/mol
InChI Key: WTVYCEQCZSNYRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-N,4-DIPHENYLBUTANAMIDE is a complex organic compound with a unique structure that includes a thiophene ring, a butanamide chain, and phenyl groups

Properties

Molecular Formula

C20H21NO3S

Molecular Weight

355.5 g/mol

IUPAC Name

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N,4-diphenylbutanamide

InChI

InChI=1S/C20H21NO3S/c22-20(13-7-10-17-8-3-1-4-9-17)21(18-11-5-2-6-12-18)19-14-15-25(23,24)16-19/h1-6,8-9,11-12,14-15,19H,7,10,13,16H2

InChI Key

WTVYCEQCZSNYRO-UHFFFAOYSA-N

Canonical SMILES

C1C(C=CS1(=O)=O)N(C2=CC=CC=C2)C(=O)CCCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-N,4-DIPHENYLBUTANAMIDE typically involves multiple steps, starting with the preparation of the thiophene ring. The thiophene ring is then oxidized to form the 1,1-dioxido-2,3-dihydro-3-thiophenyl group. This intermediate is then reacted with a butanamide derivative under specific conditions to form the final compound. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-N,4-DIPHENYLBUTANAMIDE may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-N,4-DIPHENYLBUTANAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be further oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The phenyl groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are critical to achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or other reduced forms.

Scientific Research Applications

N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-N,4-DIPHENYLBUTANAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-N,4-DIPHENYLBUTANAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and cell signaling mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 1,1-Dioxido-2,3-dihydro-3-thiophenyl nitrate
  • 1,1-Dioxido-2,3-dihydro-3-thiophenyl N’-benzylidenecarbamohydrazonothioate
  • N-(1,1-Dioxido-2,3-dihydro-3-thiophenyl)-2-[(5E)-5-(2-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide

Uniqueness

N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-N,4-DIPHENYLBUTANAMIDE is unique due to its specific combination of functional groups and structural features

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